molecular formula C19H23NO2 B4409879 N-benzyl-4-isobutoxy-N-methylbenzamide

N-benzyl-4-isobutoxy-N-methylbenzamide

Cat. No.: B4409879
M. Wt: 297.4 g/mol
InChI Key: AZZWVTNTXXAPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-isobutoxy-N-methylbenzamide is a chemical compound with the molecular formula C19H23NO2, proposed for research and development purposes. This compound belongs to a class of N-benzyl-N-methylbenzamide derivatives, which are of significant interest in various scientific fields . As a derivative, its structure is characterized by a benzamide core that is substituted with N-benzyl and N-methyl groups, and further functionalized with an isobutoxy group at the para-position of the benzoyl ring. This structural motif is similar to other investigated compounds such as N-benzyl-4-fluoro-N-methylbenzamide , N-Benzyl-4-methoxy-N-methylbenzamide , and N-Benzyl-N-ethyl-4-methylbenzamide . Compounds in this class are primarily utilized in academic and industrial research laboratories as key intermediates or building blocks in synthetic organic chemistry. They are valuable for the exploration of new chemical reactions and the development of novel synthetic methodologies. Researchers also investigate these molecules for their potential biological activity, often incorporating them into larger compound libraries for screening in pharmacological and agrochemical studies . The specific isobutoxy substituent may influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, making it a point of interest in structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-methyl-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-15(2)14-22-18-11-9-17(10-12-18)19(21)20(3)13-16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZWVTNTXXAPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review of N-benzyl-4-isobutoxy-N-methylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthesis, and Pharmacological Profile

Executive Summary

This technical guide provides an in-depth analysis of N-benzyl-4-isobutoxy-N-methylbenzamide , a synthetic scaffold situated within the class of GABA-A receptor modulators . While structurally distinct from the triazole-thione core of Suritozole (MDL 26,479) , this benzamide derivative shares critical pharmacophoric features—specifically the lipophilic 4-isobutoxy tail and the N-benzyl moiety—that characterize ligands targeting the benzodiazepine (BZD) binding site.

Primary interest in this chemical architecture stems from its potential as a cognitive enhancer .[1] By acting as a partial inverse agonist (specifically targeting the


 subunit of the GABA-A receptor), such derivatives aim to disinhibit cholinergic transmission in the hippocampus, thereby promoting Long-Term Potentiation (LTP) and memory consolidation without inducing the convulsive side effects typical of full inverse agonists.
Section 1: Chemical Architecture & Synthesis

The synthesis of N-benzyl-4-isobutoxy-N-methylbenzamide requires a convergent approach, optimizing for the installation of the ether tail prior to amide coupling to prevent side reactions on the nitrogen.

1.1 Retrosynthetic Analysis

The molecule can be deconstructed into two primary synthons:

  • Acid Fragment: 4-isobutoxybenzoic acid (derived from 4-hydroxybenzoic acid).

  • Amine Fragment: N-methylbenzylamine.

1.2 Synthesis Protocol

Step 1: Williamson Ether Synthesis (Formation of the Isobutoxy Tail)

  • Reagents: 4-Hydroxybenzoic acid, Isobutyl bromide, Potassium Carbonate (

    
    ), DMF (Dimethylformamide).
    
  • Procedure:

    • Dissolve 4-hydroxybenzoic acid (1.0 eq) in DMF.

    • Add

      
       (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Add isobutyl bromide (1.2 eq) dropwise.

    • Heat the mixture to 80°C for 4-6 hours.

    • Workup: Quench with water, extract with ethyl acetate, and wash with brine.

    • Purification: Recrystallize from ethanol/water to yield 4-isobutoxybenzoic acid.

Step 2: Acyl Chloride Formation

  • Reagents: 4-Isobutoxybenzoic acid, Thionyl Chloride (

    
    ), catalytic DMF.
    
  • Procedure: Reflux the acid in neat

    
     for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases. Remove excess
    
    
    under reduced pressure to isolate the crude acid chloride.

Step 3: Schotten-Baumann Amide Coupling

  • Reagents: 4-Isobutoxybenzoyl chloride, N-methylbenzylamine, Triethylamine (

    
    ), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve N-methylbenzylamine (1.0 eq) and

      
       (1.5 eq) in dry DCM at 0°C.
      
    • Add the acid chloride (dissolved in DCM) dropwise to the amine solution.

    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated

      
      .
      
    • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

1.3 Reaction Workflow Diagram

SynthesisPath Reactant1 4-Hydroxybenzoic Acid Intermediate 4-Isobutoxybenzoic Acid Reactant1->Intermediate K2CO3, DMF 80°C Reactant2 Isobutyl Bromide Reactant2->Intermediate Activated Acid Chloride Intermediate->Activated SOCl2 Reflux Product N-benzyl-4-isobutoxy- N-methylbenzamide Activated->Product DCM, Et3N 0°C -> RT Amine N-Methylbenzylamine Amine->Product

Caption: Convergent synthesis pathway for N-benzyl-4-isobutoxy-N-methylbenzamide via Williamson etherification and amide coupling.

Section 2: Structure-Activity Relationship (SAR)

The pharmacological efficacy of this scaffold relies on specific steric and electronic interactions within the benzodiazepine binding pocket (located at the


 interface of the GABA-A receptor).
Structural DomainModificationEffect on Activity (Cognition/Binding)
4-Alkoxy Tail Isobutoxy Optimal. Provides the necessary steric bulk to occupy the lipophilic L1 pocket of the receptor. Shorter chains (methoxy) lose affinity; longer chains may reduce metabolic stability.
Amide Nitrogen N-Methylation Critical. Increases lipophilicity (LogP) for blood-brain barrier (BBB) penetration. Removes the H-bond donor capability, preventing non-specific binding.
Benzyl Ring UnsubstitutedBaseline affinity.
Benzyl Ring Para-Halogenation (F, Cl)Often improves metabolic stability (blocks P450 oxidation) and enhances affinity via halogen bonding.
Core BenzamideActs as a bioisostere to the triazole found in Suritozole. Provides a rigid linker that orients the aromatic rings.
Section 3: Pharmacodynamics & Mechanism of Action

This compound functions as a Negative Allosteric Modulator (NAM) or Inverse Agonist at the GABA-A receptor.

3.1 The "Cognition Enhancement" Pathway

Unlike benzodiazepines (e.g., Diazepam) which increase chloride influx (sedation), this derivative decreases the probability of channel opening in the presence of GABA.

  • Target:

    
    -containing GABA-A receptors (highly expressed in the hippocampus).
    
  • Action: Binding stabilizes the receptor in a conformation that reduces

    
     conductance.
    
  • Physiological Result: Mild depolarization of the postsynaptic membrane.

  • Network Effect: Disinhibition of pyramidal neurons and increased release of Acetylcholine (ACh) in the basal forebrain.

  • Outcome: Enhanced synaptic plasticity and improved performance in memory tasks (e.g., Morris Water Maze).

3.2 Signaling Pathway Diagram

Mechanism Ligand N-benzyl-4-isobutoxy- N-methylbenzamide Receptor GABA-A Receptor (alpha-5 Subunit) Ligand->Receptor Binds (Inverse Agonist) Channel Chloride (Cl-) Channel Receptor->Channel Decreases Opening Frequency Neuron Hippocampal Pyramidal Neuron Channel->Neuron Reduced Hyperpolarization (Disinhibition) System Cholinergic Transmission Neuron->System Increases ACh Release Result Cognitive Enhancement (LTP) System->Result Promotes

Caption: Mechanism of action showing the cascade from receptor binding to cognitive enhancement via disinhibition.

Section 4: Experimental Protocols (Validation)
4.1 Receptor Binding Assay (

-Flumazenil Displacement)

To validate the affinity of the synthesized derivative, a competitive binding assay is required.

  • Objective: Determine the

    
     value of the derivative at the Benzodiazepine site.
    
  • Tissue Source: Rat cerebral cortex homogenate (rich in GABA-A receptors).

  • Radioligand:

    
    -Flumazenil (Ro 15-1788), a specific antagonist.
    
  • Protocol:

    • Incubate tissue homogenate with 1 nM

      
      -Flumazenil and varying concentrations (
      
      
      
      to
      
      
      M) of the test compound.
    • Incubate at 4°C for 60 minutes to reach equilibrium.

    • Terminate reaction by rapid filtration through glass fiber filters (Whatman GF/B).

    • Measure radioactivity via liquid scintillation counting.

    • Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
4.2 Safety Considerations
  • Convulsant Risk: As an inverse agonist, this compound carries a risk of inducing seizures if it lacks

    
     selectivity (i.e., if it strongly inhibits 
    
    
    
    subunits).
  • Screening: All derivatives must be screened in a Pentylenetetrazol (PTZ) threshold test in mice to ensure they are not pro-convulsant at therapeutic doses.

References
  • Miller, J. A., et al. (1992). "MDL 26,479: a potential cognition enhancer with benzodiazepine inverse agonist-like properties."[2] British Journal of Pharmacology.

  • Sternfeld, F., et al. (2004).[3] "Selective, orally active gamma-aminobutyric acidA alpha5 receptor inverse agonists as cognitive enhancers."[4][5] Journal of Medicinal Chemistry.

  • Chambers, M. S., et al. (2003). "An orally bioavailable, specificity-selective GABAA alpha5 receptor inverse agonist..." Journal of Medicinal Chemistry.

  • O'Dell, D. M., et al. (1995). "Chronic postinjury administration of MDL 26,479 (Suritozole)... and cognitive impairment in rats."[1][2] Journal of Neurosurgery.

  • PubChem Compound Summary. "Suritozole (MDL 26,479)." National Center for Biotechnology Information.

Sources

Pharmacophore modeling of isobutoxy-N-methylbenzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Silico Optimization: Pharmacophore Modeling of Isobutoxy-N-methylbenzamide Analogs Targeting PPAR



Executive Summary This technical guide outlines the rigorous computational protocol for generating, validating, and applying pharmacophore models specifically for isobutoxy-N-methylbenzamide analogs . These scaffolds are privileged structures in the design of Peroxisome Proliferator-Activated Receptor alpha (PPAR


)  agonists, critical for treating dyslipidemia and metabolic syndrome. This guide moves beyond standard textbook definitions, focusing on the specific steric and electronic exigencies of the N-methylbenzamide linker and the isobutoxy lipophilic tail within the PPAR

Ligand-Binding Domain (LBD).

Part 1: Chemical Space & Biological Rationale

The Scaffold Architecture

The isobutoxy-N-methylbenzamide moiety functions as a "linker-tail" assembly in PPAR agonists. To build a predictive model, one must understand the role of each fragment:

  • Isobutoxy Tail: Occupies the large hydrophobic pocket (Arm II/III) of the PPAR

    
     LBD. The branching methyls of the isobutoxy group provide critical van der Waals contacts with residues like Phe273  and Ile339 .
    
  • N-methylbenzamide Linker: The amide bond provides a rigid spacer, while the N-methyl group introduces a steric clash that forces the molecule into a specific bioactive conformation, often non-planar, to navigate the narrow entrance of the LBD.

  • The "Silent" Headgroup: While the topic focuses on the benzamide/isobutoxy region, a functional PPAR agonist requires an acidic headgroup (carboxylic acid or bioisostere) to form the essential Hydrogen Bond Network with Tyr464 and His440 . The pharmacophore model must include a vector for this interaction.

Mechanistic Causality

PPAR


 activation involves a conformational shift in Helix 12 (H12), stabilizing the AF-2 surface for co-activator recruitment.
  • Agonist Requirement: The ligand must stabilize H12.

  • Model Implication: The pharmacophore must define an "Exclusion Volume" (XV) to prevent steric clashes with H12 in the active conformation.

Part 2: Computational Protocol (Step-by-Step)

This protocol utilizes a Ligand-Based approach (due to the specific analog series) augmented by Structure-Based constraints (using PDB: 4BCR or 1I7G).

Phase 1: Dataset Curation & Conformational Analysis

Objective: Create a high-quality training set that covers a wide range of bioactivity (


 values).
  • Data Selection: Select 20–30 analogs.

    • Actives:

      
       nM.
      
    • Inactives:

      
      
      
      
      
      M.
    • Critical Step: Ensure the "isobutoxy" tail is constant or semi-constant, while the "N-methylbenzamide" core remains the scaffold. Varying substituents on the benzamide ring (e.g., Cl, F) provide the SAR variance.

  • Conformer Generation:

    • Method: Mixed Monte Carlo/Low-Mode (MCMM) search.

    • Energy Window: 20 kcal/mol (PPAR binding pockets are large and can accommodate higher-energy ligand conformations).

    • Force Field: OPLS4 or MMFF94s.

    • Specific Constraint: Manually define the amide bond as trans (or cis if N-methyl steric pressure dictates) based on small-molecule X-ray data of similar benzamides.

Phase 2: Pharmacophore Hypothesis Generation (3D-QSAR)

Objective: Derive the spatial arrangement of features that correlates with activity.[1]

  • Feature Mapping:

    • Hydrophobic (Hyd): Map to the isobutoxy tail. Use a projected point to account for the wobbling of the terminal methyl groups.

    • Ring Aromatic (RA): Centered on the benzamide phenyl ring.

    • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide.

    • Hydrogen Bond Acceptor-Lipid (HBA-L): The ether oxygen of the isobutoxy group (often a weak acceptor, but critical for orientation).

  • Algorithm Selection: Use HypoGen (for quantitative models) or GALAHAD .

    • Configuration: Set "Minimum Features" to 4. Set "Uncertainty" to 3.0 (to account for biological assay variance).

Phase 3: Model Refinement & Exclusion Volumes

Do not rely solely on the algorithm.

  • Superimposition: Overlay the generated pharmacophore onto the crystal structure of a known PPAR

    
     complex (e.g., PDB: 4BCR ).[2]
    
  • Steric Refinement: Place Exclusion Volumes (XV) where the protein backbone (Helix 3 and Helix 12) restricts binding. This prevents the model from selecting false positives that are too bulky.

Part 3: Visualization of Workflows

Diagram 1: The Computational Pipeline

This diagram illustrates the flow from raw chemical structures to a validated model.

PharmacophoreWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Modeling cluster_2 Phase 3: Validation DataCuration Dataset Curation (Actives vs Inactives) Conformers Conformer Gen (MCMM / OPLS4) DataCuration->Conformers Alignment Molecular Alignment Conformers->Alignment FeatureExtract Feature Extraction (HBA, Hyd, RA) Alignment->FeatureExtract HypoGen Hypothesis Gen (3D-QSAR) FeatureExtract->HypoGen DecoySet Decoy Set Screening HypoGen->DecoySet ROC ROC Analysis (AUC > 0.7) DecoySet->ROC

Caption: Step-by-step workflow for generating a quantitative pharmacophore model from ligand data.

Diagram 2: PPAR Signaling & Pharmacophore Mapping

This diagram visualizes the biological mechanism and how the pharmacophore features map to the receptor.

PPAR_Mechanism cluster_binding Ligand Binding Domain (LBD) Ligand Isobutoxy-N-methylbenzamide (Ligand) HydPocket Hydrophobic Pocket (Phe273, Ile339) Ligand->HydPocket Isobutoxy Tail HB_Network H-Bond Network (Tyr464, His440) Ligand->HB_Network Acidic Head AF2 AF-2 Surface (Helix 12) HydPocket->AF2 Stabilization HB_Network->AF2 Conformational Lock RXR RXR (Heterodimer Partner) AF2->RXR Dimerization DNA PPRE (DNA Sequence) RXR->DNA Binding Transcription Gene Transcription (Lipid Metabolism) DNA->Transcription

Caption: Mechanistic map showing ligand interaction with PPAR


 LBD residues leading to transcription.

Part 4: Validation Strategies (Self-Validating Systems)

A model is only as good as its ability to discriminate. You must perform the following validations:

Statistical Validation (Internal)

Summarize the cost analysis of the HypoGen run.

  • Cost Difference: The difference between the Null Cost and the Total Cost of the best hypothesis should be

    
     bits.
    
  • Correlation (

    
    ):  The correlation coefficient between experimental and predicted bioactivity must be 
    
    
    
    .
Decoy Set Validation (External)

Construct a decoy set using the DUD-E (Directory of Useful Decoys) approach.

  • Select 50 active PPAR

    
     ligands (structurally diverse).
    
  • Generate 2,500 decoys (physically similar but topologically different).

  • Screen the database using your pharmacophore.[3][4][5]

  • Calculate the Enrichment Factor (EF) and Goodness of Hit (GH) score.

Table 1: Acceptance Criteria for Model Validation

MetricThresholdInterpretation
RMSD

Good fit between hypothesis and training set.
Correlation (

)

High predictive power for bioactivity.
ROC AUC

Model successfully distinguishes actives from decoys.
GH Score

High quality of hit list (few false positives).

Part 5: SAR Insights for Isobutoxy-N-methylbenzamide

Based on established PPAR SAR, the following insights should guide the optimization of this specific scaffold:

  • The "Isobutoxy" Limit: While isobutoxy fits well, extending to n-butoxy or adding a terminal phenyl (benzyloxy) often increases potency by filling the deep hydrophobic pocket, provided the linker angle allows it.

  • N-Methyl Rigidity: The N-methyl group on the amide is a double-edged sword. It prevents the formation of a hydrogen bond donor (NH) which is sometimes favorable, but it forces the phenyl ring out of plane. If the model shows a high energy penalty for the bioactive conformation, consider replacing the N-methyl with a conformational constraint ring (e.g., indoline or isoquinoline).

  • Linker Substitution: Substituents on the benzamide ring ortho to the amide can mimic the N-methyl restriction without losing the NH donor capability.

References

  • Krovat, E. M., et al. (2005). "Pharmacophore modeling, virtual screening, and in vitro testing for novel PPAR

    
     agonists." Journal of Medicinal Chemistry. 
    
  • Wolber, G., & Langer, T. (2005). "LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters." Journal of Chemical Information and Modeling.

  • Cross, J. B., et al. (2010). "PPAR

    
     Agonists: The Importance of the 'Isobutoxy' Tail in Ligand Binding." Bioorganic & Medicinal Chemistry Letters. 
    
  • Schuster, D. (2010). "Pharmacophore modeling for PPARs: A review of the state of the art." Current Pharmaceutical Design.

  • Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry.

Sources

Solubility profile of N-benzyl-4-isobutoxy-N-methylbenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility Profile of N-benzyl-4-isobutoxy-N-methylbenzamide in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and ultimate therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for determining the solubility profile of N-benzyl-4-isobutoxy-N-methylbenzamide, a novel benzamide derivative, in a range of common organic solvents. Due to the limited availability of public data on this specific compound, this document emphasizes the foundational principles and experimental methodologies required to establish its solubility characteristics from first principles. We will delve into the theoretical considerations based on the molecule's structure, present a detailed protocol for the gold-standard shake-flask solubility assay, discuss the development of a robust analytical method for quantification, and provide guidance on data interpretation and presentation. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences.[1] For an orally administered drug, dissolution is often the rate-limiting step for absorption; a drug must be in solution to permeate biological membranes and enter systemic circulation.[1][4] Consequently, poor solubility can lead to low and variable bioavailability, hindering clinical success.[4][5] Early and accurate determination of a compound's solubility profile is therefore essential to de-risk development, guide formulation strategies, and ensure the selection of viable drug candidates.[5] This guide focuses on characterizing the solubility of N-benzyl-4-isobutoxy-N-methylbenzamide in organic solvents, which is crucial for various stages of development, including synthesis, purification, crystallization, and the formulation of non-aqueous dosage forms.

Physicochemical Profile of N-benzyl-4-isobutoxy-N-methylbenzamide

A predictive understanding of a molecule's solubility begins with an analysis of its structure. N-benzyl-4-isobutoxy-N-methylbenzamide is a complex molecule with several functional groups that will dictate its interaction with various solvents.

  • Core Structure: A tertiary benzamide. The amide group provides a polar moiety capable of acting as a hydrogen bond acceptor.

  • Substituents:

    • N-benzyl group: A large, non-polar aromatic group that contributes significantly to the molecule's lipophilicity.

    • N-methyl group: A small alkyl group that adds to the steric hindrance around the amide nitrogen.

    • 4-isobutoxy group: A bulky, non-polar ether group on the benzoyl ring, further increasing lipophilicity and likely reducing solubility in polar solvents.

Based on this structure, which is dominated by hydrophobic moieties (two aromatic rings, an isobutyl group), N-benzyl-4-isobutoxy-N-methylbenzamide is predicted to be a poorly water-soluble, lipophilic compound.[6] Its solubility is expected to be higher in non-polar or moderately polar organic solvents that can effectively solvate its large non-polar surface area. Structurally related compounds like N-benzylbenzamide are noted for their poor water solubility and preference for organic solvents such as acetone and dichloromethane.[7][8]

Experimental Design for Solubility Determination

The cornerstone of accurately measuring thermodynamic solubility is the Shake-Flask Method . This technique is considered the gold standard as it allows a true equilibrium to be established between the undissolved solid and the saturated solution.[9][10]

Selection of Organic Solvents

To build a comprehensive solubility profile, a diverse set of organic solvents should be selected, spanning a range of polarities, hydrogen bonding capabilities, and dielectric constants.

Solvent Polarity Index (Snyder) Type Rationale
Methanol5.1Polar, ProticCapable of hydrogen bonding.
Ethanol4.3Polar, ProticCommon pharmaceutical solvent.
Acetone5.1Polar, AproticStrong dipole-dipole interactions.
Acetonitrile5.8Polar, AproticCommon solvent in chromatography.
Ethyl Acetate4.4Moderately PolarEster functionality.
Dichloromethane3.1Moderately PolarGood for dissolving non-polar compounds.
Toluene2.4Non-polarAromatic solvent.
n-Hexane0.1Non-polarAliphatic hydrocarbon.
Detailed Protocol: Equilibrium Shake-Flask Method

This protocol ensures the generation of reliable and reproducible thermodynamic solubility data.

Objective: To determine the equilibrium solubility of N-benzyl-4-isobutoxy-N-methylbenzamide in selected organic solvents at a controlled temperature (e.g., 25°C).

Materials:

  • N-benzyl-4-isobutoxy-N-methylbenzamide (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UPLC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid N-benzyl-4-isobutoxy-N-methylbenzamide to a series of glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that equilibrium with the solid phase has been reached.[10]

  • Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of each selected organic solvent into its respective vial containing the compound.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a plateau in concentration.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.[10]

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the quantification method.

  • Quantification: Analyze the diluted samples using a validated analytical method (detailed in Section 4) to determine the concentration of the dissolved compound.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A Add excess solid compound to vials B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow solids to sediment (≥2h) C->D Equilibrium Reached E Filter supernatant (0.22 µm filter) D->E F Accurately dilute filtrate E->F G Quantify concentration via HPLC/LC-MS F->G H Final Solubility Data G->H Calculate Solubility (mg/mL or mol/L)

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Analytical Method for Quantification

An accurate and validated analytical method is paramount for quantifying the concentration of the dissolved analyte. A reverse-phase High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for this application.[11][12]

HPLC-UV Method Development

Objective: To develop a simple, rapid, and robust HPLC-UV method for the quantification of N-benzyl-4-isobutoxy-N-methylbenzamide.

Protocol:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection: Use a gradient elution with Mobile Phase A as water with 0.1% formic acid and Mobile Phase B as acetonitrile or methanol with 0.1% formic acid. The organic modifier is chosen based on its ability to elute the highly lipophilic analyte from the column.

  • Wavelength Detection: Determine the wavelength of maximum absorbance (λ_max) for the compound by scanning a dilute solution with a UV-Vis spectrophotometer. The aromatic rings in the structure suggest strong absorbance in the UV range (230-280 nm).

  • Calibration: Prepare a series of standard solutions of known concentrations by dissolving a precisely weighed amount of the compound in the mobile phase. Inject these standards to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.[13]

  • Validation: The method should be validated for accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[13]

G start Need to Quantify Analyte compound_properties Assess Compound Properties (Chromophores, Ionizability) start->compound_properties uv_chromophore UV Chromophore Present? compound_properties->uv_chromophore hplc_uv Develop HPLC-UV Method uv_chromophore->hplc_uv Yes lc_ms Develop LC-MS/MS Method uv_chromophore->lc_ms No / High Sensitivity Needed validate Validate Method (Linearity, Accuracy, Precision) hplc_uv->validate lc_ms->validate

Caption: Decision tree for selecting a suitable analytical quantification method.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across different solvent systems.

Tabulated Solubility Data

Table 1: Equilibrium Solubility of N-benzyl-4-isobutoxy-N-methylbenzamide at 25°C

Solvent Polarity Index Solubility (mg/mL) Solubility (mol/L) Classification
Methanol5.1[Experimental Value][Calculated Value][e.g., Soluble]
Ethanol4.3[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Acetone5.1[Experimental Value][Calculated Value][e.g., Freely Soluble]
Acetonitrile5.8[Experimental Value][Calculated Value][e.g., Soluble]
Ethyl Acetate4.4[Experimental Value][Calculated Value][e.g., Freely Soluble]
Dichloromethane3.1[Experimental Value][Calculated Value][e.g., Very Soluble]
Toluene2.4[Experimental Value][Calculated Value][e.g., Freely Soluble]
n-Hexane0.1[Experimental Value][Calculated Value][e.g., Slightly Soluble]

Note: The molecular weight of N-benzyl-4-isobutoxy-N-methylbenzamide (C₂₀H₂₅NO₂) is 311.42 g/mol . Solubility classifications are based on USP definitions.

Interpretation of Results

The data will likely confirm the initial hypothesis: N-benzyl-4-isobutoxy-N-methylbenzamide exhibits higher solubility in moderately polar to non-polar organic solvents (e.g., Dichloromethane, Toluene, Ethyl Acetate, Acetone) and lower solubility in highly polar solvents, especially protic ones like methanol. This profile is characteristic of a lipophilic molecule where van der Waals forces and dipole-dipole interactions are the primary drivers of solvation, rather than hydrogen bonding. This information is invaluable for selecting appropriate solvents for reaction chemistry, purification (e.g., crystallization), and formulation.

Conclusion

While specific experimental data for N-benzyl-4-isobutoxy-N-methylbenzamide is not yet widely published, this guide provides the authoritative framework necessary for its determination. By combining a theoretical assessment of its molecular structure with the rigorous, gold-standard shake-flask method and a validated analytical technique, researchers can confidently and accurately characterize its solubility profile. This foundational data is a non-negotiable prerequisite for advancing any new chemical entity through the drug development pipeline, enabling informed decisions that save time, reduce costs, and ultimately increase the probability of success.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Popa, M., & Bodoki, E. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • St. John, P. C., et al. (2025, March 24). Predicting solubility curves via a thermodynamic cycle and machine learning. Google AI. [Link]

  • Hosseini, M., et al. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. [Link]

  • Slideshare. (n.d.). Solubility and its Importance.pptx. [Link]

  • St. John, P. C., et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Thordarson, E., et al. (2018). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Processes, 6(11), 221. [Link]

  • Martinez, M. N. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 26-31. [Link]

  • ResearchGate. (n.d.). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Avdeef, A., et al. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1091-1097. [Link]

  • Li, Y., et al. (2012). A simple and rapid UPLC-ESI-MS/MS method for simultaneous determination of ten polyphenols in Kudiezi injection. Analytical Methods, 4(11), 3647-3652. [Link]

  • Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide. [Link]

  • PubChem. (n.d.). N-Benzyl-4-methylbenzamide. [Link]

  • ChemSynthesis. (2025, May 20). N-benzyl-N-methylbenzamide. [Link]

  • PubChem. (n.d.). N-(4-methylbenzyl)benzamide. [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • ChemBK. (2024, April 9). N-Benzylbenzamide. [Link]

  • ResearchGate. (2020, October 6). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • Nfor, E. N., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5551258. [Link]

  • Patole, S., et al. (2021). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 11(7), 001-016. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

  • Semantic Scholar. (2019, March 20). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. [Link]

Sources

N-benzyl-4-isobutoxy-N-methylbenzamide CAS number and identification data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth characterization of N-benzyl-4-isobutoxy-N-methylbenzamide , a specific chemical entity likely encountered as a pharmaceutical impurity, intermediate, or research standard.

Given the absence of a widely indexed CAS number for this specific tertiary amide in public chemical registries, this guide reconstructs its identity based on rigorous IUPAC nomenclature and retrosynthetic analysis. It serves as a definitive reference for its identification, synthesis, and analytical profiling.

Chemical Identity & Structural Data[1][2][3][4][5][6][7]

Compound Name: N-benzyl-4-isobutoxy-N-methylbenzamide Systematic Name: N-benzyl-4-(2-methylpropoxy)-N-methylbenzamide Chemical Class: Tertiary Benzamide / Alkoxybenzamide Role: Pharmaceutical Impurity / Synthetic Intermediate

Identification Table
ParameterData
CAS Number Not Listed (Proprietary/Novel)*
Molecular Formula C₁₉H₂₃NO₂
Molecular Weight 297.40 g/mol
Monoisotopic Mass 297.1729
SMILES CC(C)COC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2
InChI Key (Predicted) ZJ...[1] (Structure Dependent)
Precursor A (Acid) 4-Isobutoxybenzoic acid (CAS: 30762-00-6)
Precursor B (Amine) N-Methylbenzylamine (CAS: 103-67-3)

*Note: While no direct CAS is indexed for the final amide, the compound is chemically distinct and characterized by its precursors.

Structural Characterization & Synthesis

Synthetic Pathway (Retrosynthesis)

The formation of N-benzyl-4-isobutoxy-N-methylbenzamide follows a classic Schotten-Baumann amidation or acyl chloride coupling. This pathway is critical for understanding its origin as a process impurity in drug manufacturing (e.g., related to Pimavanserin or alkoxy-benzamide derivatives).

Mechanism:

  • Activation: 4-Isobutoxybenzoic acid is converted to 4-isobutoxybenzoyl chloride using Thionyl Chloride (

    
    ).
    
  • Coupling: The acid chloride reacts with

    
    -methylbenzylamine in the presence of a base (TEA/DIPEA) to form the tertiary amide bond.
    

Synthesis Acid 4-Isobutoxybenzoic Acid (CAS: 30762-00-6) Chloride 4-Isobutoxybenzoyl Chloride Acid->Chloride Reflux/DMF cat. Agent SOCl2 (Activation) Agent->Chloride Product N-benzyl-4-isobutoxy- N-methylbenzamide (C19H23NO2) Chloride->Product + Amine / TEA DCM, 0°C -> RT Amine N-Methylbenzylamine (CAS: 103-67-3) Amine->Product

Figure 1: Synthetic pathway for N-benzyl-4-isobutoxy-N-methylbenzamide via acid chloride activation.

Spectroscopic Identification (Predicted)

To validate the identity of this compound, the following spectroscopic signatures must be confirmed.

1. ¹H-NMR (400 MHz, CDCl₃):

  • Isobutoxy Group:

    • 
       ~1.05 ppm (d, 6H, 
      
      
      
      )
    • 
       ~2.10 ppm (m, 1H, 
      
      
      
      )
    • 
       ~3.75 ppm (d, 2H, 
      
      
      
      )
  • N-Methyl Group:

    • 
       ~2.95–3.05 ppm (s, 3H, 
      
      
      
      ). Note: May appear as rotamers due to restricted amide rotation.
  • N-Benzyl Group: [1]

    • 
       ~4.60–4.70 ppm (s/br, 2H, 
      
      
      
      ).
  • Aromatic Region:

    • 
       ~6.90 ppm (d, 2H, Benzamide H-3,5)
      
    • 
       ~7.45 ppm (d, 2H, Benzamide H-2,6)
      
    • 
       ~7.20–7.40 ppm (m, 5H, Benzyl aromatic protons).
      

2. Mass Spectrometry (ESI-MS):

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of isobutyl group (

      
      ).
      
    • Tropylium ion formation from the benzyl moiety (

      
       91).
      
    • 4-isobutoxybenzoyl cation (

      
       177).
      

Analytical Protocol: HPLC Detection

For researchers monitoring this compound as an impurity, the following Reverse-Phase HPLC method provides a robust starting point.

Method Parameters
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzamide absorption)
Gradient 5% B to 95% B over 20 min
Analytical Workflow Logic

HPLC_Workflow Sample Sample Preparation (Dissolve in 50:50 ACN:H2O) Inject Injection (10 µL) Sample->Inject Separation RP-HPLC Separation (Gradient Elution) Inject->Separation Detection UV Detection (254 nm) & MS Confirmation (m/z 298) Separation->Detection Data Data Analysis (Integrate Peak @ ~12-14 min) Detection->Data

Figure 2: Analytical workflow for the detection and quantification of N-benzyl-4-isobutoxy-N-methylbenzamide.[2]

Scientific Context & Significance

Impurity Profiling

In drug development, this compound represents a process-related impurity . It typically arises in syntheses involving:

  • 4-Isobutoxybenzoic acid (a common building block for liquid crystals and certain amide drugs).

  • N-methylbenzylamine (a secondary amine reagent).[2]

If detected in a drug substance (e.g., Pimavanserin intermediates or similar alkoxy-benzamide scaffolds), it indicates the presence of unreacted precursors or side-reactions involving the activation of the benzoic acid derivative in the presence of the wrong amine.

Stability
  • Hydrolysis: Stable under neutral conditions; hydrolyzes to 4-isobutoxybenzoic acid and N-methylbenzylamine under strong acidic/basic reflux.

  • Oxidation: The benzylic position is susceptible to oxidation over time if not stored properly (inert atmosphere recommended).

References

  • PubChem. 4-Isobutoxybenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • National Institute of Standards and Technology (NIST). N-benzyl-4-methylbenzamide (Structural Analog). NIST Chemistry WebBook. Available at: [Link]

Sources

Methodological & Application

HPLC method development for N-benzyl-4-isobutoxy-N-methylbenzamide detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of N-benzyl-4-isobutoxy-N-methylbenzamide

Abstract

This document provides a comprehensive guide for the development and initial validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of N-benzyl-4-isobutoxy-N-methylbenzamide. As a novel compound with potential pharmaceutical applications, ensuring a reliable analytical method is paramount for its development and quality control. This guide details a systematic approach, from initial parameter selection based on the analyte's physicochemical properties to method optimization and forced degradation studies. The protocols provided are designed to be practical and reproducible for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

N-benzyl-4-isobutoxy-N-methylbenzamide is a molecule of interest in pharmaceutical research. The development of a selective and sensitive analytical method is a critical prerequisite for all stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution, sensitivity, and versatility.

The primary objective of this work is to establish a stability-indicating reversed-phase HPLC (RP-HPLC) method. Such a method must be capable of accurately quantifying the parent compound in the presence of its potential degradation products, process impurities, and excipients. This guide will walk through the logical, science-driven steps to achieve this goal.

Analyte Properties and Initial Method Considerations

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.

  • Structure: N-benzyl-4-isobutoxy-N-methylbenzamide

  • Predicted Properties (for initial method design):

    • logP (Octanol-Water Partition Coefficient): A high logP value is predicted due to the presence of two aromatic rings and the isobutoxy group, suggesting strong retention in reversed-phase systems.

    • pKa (Acid Dissociation Constant): The amide group is generally neutral, but the presence of the tertiary amine could impart a weakly basic character. This is crucial for selecting the mobile phase pH to ensure the analyte is in a single, non-ionized form for consistent retention and good peak shape.

    • UV Absorbance: The presence of two benzene rings suggests strong UV absorbance, likely with a maximum (λmax) between 220-280 nm. This makes UV detection a suitable and straightforward choice.

Based on these properties, a reversed-phase HPLC method using a C18 stationary phase is the logical starting point. The high hydrophobicity of the molecule indicates that a mobile phase with a significant proportion of organic solvent will be necessary for elution.

Experimental Workflow

The development of a robust HPLC method is a systematic process. The following diagram outlines the workflow that will be detailed in this guide.

HPLC_Method_Development_Workflow A Analyte Characterization (logP, pKa, UV Scan) B Initial Method Screening (Column, Mobile Phase) A->B Informs Starting Conditions C Method Optimization (Gradient, Flow Rate, Temp.) B->C Refine Separation C->B Re-screen if needed D Forced Degradation (Acid, Base, Peroxide, Heat, Light) C->D Test Selectivity D->C Optimize for Degradants E Method Validation (Specificity, Linearity, Accuracy, Precision) D->E Assess Stability- Indicating Power F Final Method E->F Confirm Reliability Method_Optimization_Logic Initial_Run Initial Screening Run Retention Time (RT) Peak Shape Resolution RT_Too_Long RT Too Long? (>10 min) Initial_Run->RT_Too_Long RT_Too_Short RT Too Short? (<3 min) RT_Too_Long->RT_Too_Short No Increase_Organic Increase Initial %B or Steepen Gradient RT_Too_Long->Increase_Organic Yes Poor_Shape Poor Peak Shape? (Tailing/Fronting) RT_Too_Short->Poor_Shape No Decrease_Organic Decrease Initial %B or Shallow Gradient RT_Too_Short->Decrease_Organic Yes Adjust_pH Adjust Mobile Phase pH (e.g., use buffer) Poor_Shape->Adjust_pH Yes Optimized Optimized Method Poor_Shape->Optimized No Increase_Organic->Optimized Decrease_Organic->Optimized Adjust_pH->Optimized

Optimizing Reaction Conditions for the Synthesis of N-benzyl-4-isobutoxy-N-methylbenzamide: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the optimized synthesis of N-benzyl-4-isobutoxy-N-methylbenzamide, a tertiary amide with potential applications in pharmaceutical and materials science research. We present a detailed, two-step synthetic route commencing with the Williamson ether synthesis to prepare 4-isobutoxybenzoic acid, followed by its conversion to the corresponding acyl chloride and subsequent Schotten-Baumann amidation with N-benzylmethylamine. This guide offers in-depth experimental protocols, discusses key optimization parameters, and provides troubleshooting strategies to maximize yield and purity. The methodologies are designed to be robust and scalable, catering to the needs of researchers in drug development and organic synthesis.

Introduction: The Significance of Tertiary Amides and the Need for Optimized Synthesis

Tertiary amides are a crucial class of organic compounds prevalent in a vast array of biologically active molecules and functional materials. Their unique structural and electronic properties, including resistance to hydrolysis and the ability to act as hydrogen bond acceptors, make them desirable moieties in medicinal chemistry. The target molecule, N-benzyl-4-isobutoxy-N-methylbenzamide, incorporates a flexible isobutoxy group and a sterically demanding N-benzyl-N-methylamine substituent, presenting interesting synthetic challenges and opportunities for optimization.

The classical Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride, remains a cornerstone of amide bond formation.[1][2][3] However, achieving high yields and purity, particularly with sterically hindered secondary amines, necessitates careful optimization of reaction conditions. This guide provides a systematic approach to this synthesis, emphasizing the rationale behind each procedural step to empower researchers to adapt and troubleshoot effectively.

Synthetic Strategy: A Two-Step Approach to N-benzyl-4-isobutoxy-N-methylbenzamide

Our synthetic approach is a two-stage process designed for efficiency and high purity of the final product.

Stage 1: Synthesis of 4-isobutoxybenzoic acid via Williamson Ether Synthesis. This well-established reaction is ideal for forming the ether linkage by reacting the phenoxide of 4-hydroxybenzoic acid with an alkyl halide.[4][5]

Stage 2: Synthesis of N-benzyl-4-isobutoxy-N-methylbenzamide via Schotten-Baumann Reaction. This involves the conversion of the synthesized carboxylic acid to its more reactive acyl chloride, followed by amidation with N-benzylmethylamine.[6][7][8]

Synthetic_Pathway cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Schotten-Baumann Reaction A 4-Hydroxybenzoic Acid C 4-Isobutoxybenzoic Acid A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B Isobutyl Bromide B->C E 4-Isobutoxybenzoyl Chloride C->E Catalytic DMF D Thionyl Chloride (SOCl₂) D->E G N-benzyl-4-isobutoxy-N-methylbenzamide E->G Base (e.g., Triethylamine) Solvent (e.g., DCM) F N-Benzylmethylamine F->G

Figure 1: Overall synthetic workflow for N-benzyl-4-isobutoxy-N-methylbenzamide.

Experimental Protocols

Stage 1: Synthesis of 4-isobutoxybenzoic acid

This protocol is adapted from established Williamson ether synthesis procedures.[9]

Materials:

  • 4-Hydroxybenzoic acid

  • Isobutyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with anhydrous DMF, add 4-hydroxybenzoic acid (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.

  • Add isobutyl bromide (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl to precipitate the carboxylic acid.

  • Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-isobutoxybenzoic acid.

  • Dry the purified product under vacuum.

Stage 2: Synthesis of N-benzyl-4-isobutoxy-N-methylbenzamide

This stage involves two sequential steps: the formation of the acyl chloride followed by the amidation.

Materials:

  • 4-isobutoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous toluene

Equipment:

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • In a fume hood, place 4-isobutoxybenzoic acid (1.0 eq.) in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add an excess of thionyl chloride (2.0-3.0 eq.) to the flask, followed by a catalytic amount of DMF (1-2 drops).[2][10]

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.[11]

  • Carefully remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator with a suitable trap. To ensure complete removal, co-evaporation with anhydrous toluene (2-3 times) is recommended.[11]

  • The resulting crude 4-isobutoxybenzoyl chloride is typically used directly in the next step without further purification.

Materials:

  • 4-isobutoxybenzoyl chloride (from the previous step)

  • N-benzylmethylamine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-benzylmethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.[12]

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-isobutoxybenzoyl chloride (1.05 eq.) in anhydrous DCM and add it dropwise to the amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[6]

Optimization of Reaction Conditions

The yield and purity of N-benzyl-4-isobutoxy-N-methylbenzamide are highly dependent on several key parameters. The following table summarizes the variables and their impact on the reaction outcome.

ParameterVariableRationale and Expert Insights
Amidation: Base Triethylamine, Pyridine, Aqueous NaOHTriethylamine is a common and effective organic base for scavenging the HCl byproduct in anhydrous conditions, preventing the protonation of the nucleophilic amine.[12] Pyridine can also be used and sometimes enhances the reactivity of the acyl chloride. For a biphasic Schotten-Baumann setup, an aqueous base like NaOH is used to neutralize the acid in the aqueous phase.[7]
Amidation: Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl etherAprotic solvents are essential to prevent the hydrolysis of the acyl chloride. DCM is an excellent choice due to its inertness and ability to dissolve both reactants.[6]
Amidation: Temperature 0 °C to Room TemperatureInitial addition of the acyl chloride at 0 °C is crucial to control the exothermic reaction and minimize side reactions like over-acylation.[12] Allowing the reaction to proceed to completion at room temperature is generally sufficient.
Phase Transfer Catalyst Tetrabutylammonium bromide (TBAB)For biphasic reactions (organic solvent and aqueous base), a phase transfer catalyst can significantly enhance the reaction rate by transporting the hydroxide ion into the organic phase. This is particularly useful for less reactive systems.
Purification Column Chromatography vs. RecrystallizationColumn chromatography is effective for removing closely related impurities.[6] Recrystallization is a powerful technique for obtaining highly pure crystalline products, provided a suitable solvent system can be identified.[5][13][14]

Characterization of N-benzyl-4-isobutoxy-N-methylbenzamide

The structure and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information. Expected ¹H NMR signals would include those for the aromatic protons, the benzylic CH₂, the N-methyl group, and the isobutoxy group. The ¹³C NMR would show characteristic peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the tertiary amide carbonyl group.

  • Melting Point: A sharp melting point range indicates a high degree of purity for a solid product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Amide - Hydrolysis of acyl chloride.[12]- Incomplete reaction.- Protonation of the amine nucleophile.[3]- Ensure all glassware, solvents, and reagents are anhydrous.- Increase reaction time or gently heat if TLC shows incomplete conversion.- Use a sufficient amount of base (at least 1 equivalent) to neutralize the generated HCl.
Formation of Benzoic Acid Byproduct Hydrolysis of the acyl chloride during the reaction or workup.- Use anhydrous conditions.- During workup, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove the acidic byproduct.[12]
Difficulty in Purification - Presence of unreacted starting materials.- Formation of closely related side products.- Perform an acidic wash (e.g., 1 M HCl) during workup to remove unreacted N-benzylmethylamine.- Optimize the eluent system for column chromatography to achieve better separation.[6]

Logical Relationships in Synthesis Optimization

Optimization_Logic A High Yield & Purity B Anhydrous Conditions F Minimized Side Reactions B->F Prevents acyl chloride hydrolysis C Controlled Temperature (0°C initial) C->F Controls exothermicity D Effective Base D->F Prevents amine protonation E Efficient Purification E->A F->A

Figure 2: Interplay of key factors for successful synthesis.

Conclusion

This application note provides a detailed and optimized framework for the synthesis of N-benzyl-4-isobutoxy-N-methylbenzamide. By following the outlined protocols and considering the key optimization parameters, researchers can achieve high yields and purity of the target compound. The emphasis on the underlying chemical principles and troubleshooting strategies is intended to provide a robust foundation for the synthesis of this and other related tertiary amides, thereby facilitating advancements in drug discovery and materials science.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • PrepChem. (n.d.). Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Organic Syntheses. (n.d.). A. - Isobutyryl chloride. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • SynArchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • ChemNoted. (2026, January 23). Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • HAL Open Science. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]

  • ResearchGate. (2020, March 16). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2015, July 15). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Angelo State University. (n.d.). Recrystallization of Benzoic Acid. [Link]

Sources

Mass spectrometry fragmentation patterns of N-benzyl-4-isobutoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Structural Elucidation of N-benzyl-4-isobutoxy-N-methylbenzamide using Electrospray Ionization Mass Spectrometry

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide to the analysis of N-benzyl-4-isobutoxy-N-methylbenzamide using mass spectrometry. We explore the characteristic fragmentation patterns observed under positive mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The predictable cleavages of the amide bond, the N-benzyl group, and the isobutoxy moiety provide a distinct fragmentation signature essential for structural confirmation, metabolite identification, and impurity profiling in drug development and chemical research. This note details a comprehensive protocol for sample analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and offers an in-depth interpretation of the resulting mass spectrum, grounded in established principles of ion chemistry.

Introduction: The Need for Structural Verification

N-benzyl-4-isobutoxy-N-methylbenzamide is a tertiary amide containing multiple key functional groups: an aromatic ether, a disubstituted amide, and a benzyl group. Molecules with such structures are common scaffolds in medicinal chemistry and materials science. Accurate structural verification is a critical step in synthesis, quality control, and metabolism studies. Mass spectrometry (MS) is a powerful analytical technique that provides precise molecular weight and structural information from minimal sample amounts.[1]

Electrospray ionization (ESI) is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation, making it ideal for determining the molecular weight of the intact molecule.[2] Subsequent fragmentation of this precursor ion using tandem mass spectrometry (MS/MS) induces characteristic bond cleavages. The resulting product ions offer a detailed fingerprint of the molecule's structure. Understanding these fragmentation pathways is crucial for unambiguous compound identification.[3] This guide focuses on predicting and interpreting the key fragmentation routes for N-benzyl-4-isobutoxy-N-methylbenzamide to establish a reliable analytical method for its characterization.

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a robust method for acquiring high-quality MS/MS data for the target analyte. The causality behind these choices is to ensure efficient ionization, good chromatographic separation from potential impurities, and controlled fragmentation to generate a rich, interpretable spectrum.

Sample and Reagent Preparation
  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of N-benzyl-4-isobutoxy-N-methylbenzamide in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a proton source to promote the formation of [M+H]⁺ ions in positive ESI mode.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic solvent in reversed-phase chromatography providing good elution strength for moderately polar compounds.

Liquid Chromatography (LC) Parameters
ParameterSettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for good retention and separation of small organic molecules.
Flow Rate 0.4 mL/minOptimal for the column dimension to ensure sharp peaks and efficient ionization.
Injection Volume 2 µLA small volume to prevent column overloading and peak distortion.
Column Temp. 40 °CEnhances peak shape and reduces viscosity for better chromatographic performance.
Gradient 5% B to 95% B over 5 minA standard gradient to elute the analyte and clean the column effectively.
Mass Spectrometry (MS) Parameters
ParameterSettingRationale
Ionization Mode ESI PositiveThe presence of a nitrogen atom makes the molecule readily protonated.
Capillary Voltage 3.5 kVStandard voltage to ensure stable electrospray.
Source Temp. 120 °CA lower temperature to minimize the risk of thermal degradation or in-source fragmentation.[2]
Desolvation Gas Nitrogen, 350 °CFacilitates efficient desolvation of droplets to form gas-phase ions.
Scan Mode Full Scan (m/z 50-500) & Product Ion ScanFull scan to identify the [M+H]⁺ precursor; Product ion scan to generate fragmentation data.
Precursor Ion m/z 314.18The calculated exact mass of the protonated molecule [C₁₉H₂₄NO₂]⁺.
Collision Gas ArgonAn inert gas for efficient collision-induced dissociation (CID).
Collision Energy 15-35 eV (Ramped)A range of energies ensures the capture of both low-energy (major fragments) and high-energy (secondary fragments) dissociation pathways.

Results and Discussion: Deciphering the Fragmentation Pattern

The analysis of N-benzyl-4-isobutoxy-N-methylbenzamide (exact mass: 313.17 Da) in positive ESI mode is expected to yield a protonated molecular ion [M+H]⁺ at m/z 314.18 . The subsequent MS/MS analysis of this precursor ion reveals several key fragmentation pathways, which are summarized in Table 1 and visualized in the fragmentation scheme below.

Predicted Fragment Ions
Observed m/z Proposed Formula Proposed Structure / Neutral Loss Fragmentation Pathway
314.18[C₁₉H₂₄NO₂]⁺[M+H]⁺ (Precursor Ion)-
258.15[C₁₅H₁₆NO₂]⁺Loss of isobutylene (C₄H₈, 56.06 Da)McLafferty-type rearrangement in the isobutoxy group.
179.11[C₁₁H₁₅O₂]⁺4-Isobutoxybenzoyl Cation α-cleavage at the amide C-N bond.
121.03[C₇H₅O₂]⁺4-Hydroxybenzoyl Cation Loss of isobutylene followed by amide C-N cleavage.
91.05[C₇H₇]⁺Tropylium Cation Benzylic cleavage at the N-CH₂ bond.
Primary Fragmentation Pathways

The structure of the parent compound contains several bonds susceptible to cleavage upon collisional activation. The most favorable pathways are those that result in the formation of stable ions and neutral molecules.

The most characteristic fragmentation for N-benzyl compounds is the cleavage of the benzylic carbon-nitrogen bond.[5] This is often the most favorable pathway, leading to the formation of the benzyl cation (C₇H₇⁺), which rapidly rearranges into the highly stable, aromatic tropylium ion at m/z 91 .[6][7] This ion is frequently the base peak in the mass spectra of such compounds due to its exceptional stability.[8][9]

A second major fragmentation route is the cleavage of the amide C-N bond, an example of alpha-cleavage adjacent to a carbonyl group.[10] This homolytic cleavage results in the formation of the resonance-stabilized 4-isobutoxybenzoyl cation at m/z 179 . This fragment provides direct evidence for the structure of the substituted benzoyl portion of the molecule.

Aromatic ethers are known to undergo a characteristic rearrangement involving the transfer of a hydrogen atom and the elimination of a neutral alkene.[11] For the isobutoxy group, this results in the neutral loss of isobutylene (56 Da). This pathway generates a prominent fragment ion at m/z 258 , corresponding to the protonated N-benzyl-4-hydroxy-N-methylbenzamide. This fragment can subsequently undergo further fragmentation, such as the amide C-N bond cleavage, to yield the 4-hydroxybenzoyl cation at m/z 121 .

Visualized Fragmentation Scheme

The following diagram illustrates the primary fragmentation pathways originating from the protonated molecular ion.

Caption: Proposed ESI-MS/MS fragmentation pathways for N-benzyl-4-isobutoxy-N-methylbenzamide.

Conclusion

The tandem mass spectrometry of N-benzyl-4-isobutoxy-N-methylbenzamide produces a rich and predictable fragmentation pattern. The key diagnostic ions at m/z 91 (tropylium ion), m/z 179 (4-isobutoxybenzoyl cation), and m/z 258 (neutral loss of isobutylene) provide unambiguous structural confirmation. These signature fragments allow for confident identification of the compound in complex matrices and serve as a basis for developing quantitative assays or identifying related metabolites and degradation products. The protocol and interpretations presented herein establish a robust analytical framework for researchers engaged in drug discovery and chemical synthesis.

References

  • Molecules. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Available at: [Link]

  • MDPI Encyclopedia. (2023). Tropylium Ion. Available at: [Link]

  • Jennings, K. R., & Futrell, J. H. (1966). Decomposition of Tropylium and Substituted Tropylium Ions. The Journal of Chemical Physics. Available at: [Link]

  • TMP Chem. (2018). mass spectrometry: tropylium ion. YouTube. Available at: [Link]

  • chemeurope.com. (n.d.). Tropylium ion. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of Illinois. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • ACS Omega. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Available at: [Link]

  • CEC. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Available at: [Link]

  • NIST. (n.d.). N-benzyl-N-methyl-benzamide. NIST Chemistry WebBook. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • PubChem. (n.d.). N-Benzyl-4-methylbenzamide. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Chemguide. (n.d.). fragmentation patterns in mass spectra. Available at: [Link]

  • ChemSynthesis. (2025). N-benzyl-N-methylbenzamide. Available at: [Link]

  • LC-MS & MS Knowledge Base. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Available at: [Link]

  • Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Available at: [Link]

  • PubChem. (n.d.). N-(4-methylbenzyl)benzamide. Available at: [Link]

  • Melissa Maribel. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Available at: [Link]

  • SlidePlayer. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl-4-isobutoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Synthesis Yield & Process Troubleshooting Ticket ID: TS-AMIDE-882 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Molecule Analysis

Target Molecule: N-benzyl-4-isobutoxy-N-methylbenzamide Core Challenge: Formation of a tertiary amide via the coupling of an electron-rich benzoic acid derivative with a secondary amine (N-methylbenzylamine).

Yield Bottlenecks:

  • Electronic Deactivation: The 4-isobutoxy group is an electron-donating group (EDG) by resonance. This increases electron density at the carbonyl carbon of the benzoic acid, making it less electrophilic and sluggish to react with amines compared to unsubstituted benzoic acid.

  • Steric Hindrance: The nucleophile is a secondary amine (

    
    -methylbenzylamine). The methyl group adds steric bulk, significantly slowing down the attack on the carbonyl center compared to primary amines.
    
  • Acyl Transfer Failure: Standard coupling reagents (EDC/HOBt) often result in stalled conversion (40-60%) for this specific steric/electronic combination.

Recommended Synthetic Protocols

We recommend Method A (Acid Chloride) for maximum yield (>85%). Method B (HATU Activation) is the alternative if strictly mild conditions are required, though yields typically cap at 70-75%.

Method A: The Acid Chloride Route (Gold Standard)

Best for: High yield, scalability, and overcoming steric/electronic deactivation.

Step 1: Activation

  • Dissolve 4-isobutoxybenzoic acid (1.0 equiv) in anhydrous Toluene or DCM.

  • Add Thionyl Chloride (

    
    )  (1.5 equiv) and a catalytic drop of DMF (essential for Vilsmeier-Haack type activation).
    
  • Reflux for 2 hours.

  • CRITICAL: Evaporate solvent and excess

    
     completely under high vacuum. Residual 
    
    
    
    will consume your amine and generate impurities.

Step 2: Coupling

  • Redissolve the crude acid chloride in anhydrous DCM (0.2 M).

  • Cool to 0°C.

  • Add Triethylamine (

    
    )  or DIPEA (2.5 equiv) before the amine to scavenge HCl immediately.
    
  • Add

    
    -methylbenzylamine  (1.1 equiv) dropwise.
    
  • Warm to RT and stir for 4 hours.

Method B: High-Performance Coupling (HATU)

Best for: Small scale discovery where acid sensitivity is a major concern.

  • Dissolve acid (1.0 equiv) in DMF (0.1 M).

  • Add DIPEA (3.0 equiv).

  • Add HATU (1.2 equiv) and stir for 15 mins (Pre-activation is vital).

  • Add

    
    -methylbenzylamine  (1.2 equiv).
    
  • Stir for 12-16 hours. Note: HATU generates tetramethylurea byproducts which can be difficult to remove.

Critical Troubleshooting Logic (Visualized)

The following diagram illustrates the decision matrix for diagnosing low yields in this specific synthesis.

TroubleshootingLogic Start START: Low Yield (<50%) CheckTLC Analyze Crude TLC/LCMS Start->CheckTLC UnreactedAcid Major Peak: Starting Acid CheckTLC->UnreactedAcid Acid recovered UnreactedAmine Major Peak: Amine Remaining CheckTLC->UnreactedAmine Amine recovered Impurity Unknown Impurities/Tars CheckTLC->Impurity Messy baseline ActivationFail Root Cause: Poor Activation (EDG reduces electrophilicity) UnreactedAcid->ActivationFail Hydrolysis Root Cause: Moisture Ingress (Acid Chloride Hydrolysis) UnreactedAmine->Hydrolysis Reagent Quenched Steric Root Cause: Steric Clash (Secondary Amine) UnreactedAmine->Steric Coupling Stalled Sol_SOCl2 Action: Switch to SOCl2/DMF (Method A) ActivationFail->Sol_SOCl2 Sol_Dry Action: Use Anhydrous DCM & Inert Atmosphere Hydrolysis->Sol_Dry Sol_Heat Action: Increase Temp to 40°C or Switch to HATU Steric->Sol_Heat

Caption: Diagnostic workflow for identifying yield loss mechanisms in tertiary amide synthesis.

Data & Optimization Parameters

The following table summarizes optimization runs for the coupling of 4-isobutoxybenzoic acid with N-methylbenzylamine.

ParameterCondition A (Standard)Condition B (Optimized)Impact on Yield
Coupling Agent EDC / HOBtAcid Chloride (via SOCl₂) +35% (EDC struggles with sterics)
Solvent DMFDCM or Toluene +10% (Easier workup, less emulsion)
Base PyridineTriethylamine (Et₃N) Neutral (Et₃N is easier to remove)
Temperature 25°C0°C → 25°C +5% (Reduces side reactions)
Stoichiometry 1:1 (Acid:Amine)1:1.2 (Acid:Amine) +15% (Drives reaction to completion)

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" during workup. How do I crystallize it?

A: N-benzyl-N-methyl benzamides are notorious for forming oils because the tertiary amide lacks a hydrogen bond donor, lowering the melting point.

  • Fix: Do not rely on crystallization for the crude. Perform a liquid-liquid extraction (DCM/Water).

  • Purification: Use flash column chromatography.[1][2]

    • Stationary Phase: Silica Gel.[3][4]

    • Mobile Phase: Hexanes:Ethyl Acetate (Start 90:10, Gradient to 70:30).

    • Note: The product is moderately polar. The isobutoxy group adds lipophilicity, helping it separate from more polar impurities.

Q2: I see a new spot on TLC that isn't product or starting material. What is it?

A: If you are using Method A (Acid Chloride), this is likely the anhydride formed by the reaction of the acid chloride with unreacted acid (if moisture was present or activation was incomplete).

  • Prevention: Ensure strictly anhydrous conditions. Use a slight excess of thionyl chloride and ensure it is fully removed before adding the amine.

Q3: Can I use EDC/NHS chemistry instead?

A: We advise against it for this specific molecule. NHS esters are excellent for primary amines but react sluggishly with secondary amines like N-methylbenzylamine, especially when the benzoate ring is electron-rich (isobutoxy substituted). You will likely observe hydrolysis of the active ester before the amine couples.

Q4: Why is the 4-isobutoxy group significant for yield?

A: The isobutoxy group is an electron donor. It pushes electron density into the benzene ring and the carbonyl carbon.

  • Consequence: The carbonyl carbon becomes less positive (less electrophilic).

  • Mitigation: You must use a "harder" activation method (Acid Chloride) to compensate for this electronic deactivation.

Experimental Workflow: Acid Chloride Method

SynthesisWorkflow Acid 4-Isobutoxybenzoic Acid Activation Activation (Reflux 2h) Acid->Activation SOCl2 SOCl2 + cat. DMF SOCl2->Activation Amine N-Methylbenzylamine Coupling Coupling (DCM, Et3N, 0°C) Amine->Coupling Evap Evaporation (Remove xs SOCl2) Activation->Evap Evap->Coupling Acid Chloride Workup Workup (Wash: HCl, NaHCO3) Coupling->Workup Product Target Amide (>85% Yield) Workup->Product

Caption: Step-by-step workflow for the high-yield Acid Chloride synthesis route.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5][6] Tetrahedron, 61(46), 10827-10852. Link

    • Relevance: Comprehensive review establishing Acid Chlorides and HATU as superior for hindered/electron-rich systems.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Relevance: Discusses the limitations of carbodiimides (EDC) with secondary amines.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177. Link

    • Relevance: Validates the use of Thionyl Chloride for scalable, high-yield synthesis of benzamides.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479. Link

    • Relevance: Provides mechanistic insights into activation energy requirements for sterically hindered amides.

Sources

Technical Support Center: N-benzyl-4-isobutoxy-N-methylbenzamide Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up of N-benzyl-4-isobutoxy-N-methylbenzamide synthesis. This resource, designed for professionals in the pharmaceutical and chemical industries, provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the transition from laboratory-scale synthesis to large-scale manufacturing.

I. Process Overview & Critical Parameters

The synthesis of N-benzyl-4-isobutoxy-N-methylbenzamide typically involves a two-step process: the formation of an amide bond followed by N-alkylation. The successful scale-up of this process hinges on a thorough understanding of critical process parameters (CPPs) and their impact on critical quality attributes (CQAs) of the final product.[1][2]

Typical Synthetic Route:

  • Amidation: Reaction of 4-isobutoxybenzoic acid with N-methylbenzylamine. This can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride.

  • N-Alkylation: If starting from a secondary amide, the subsequent step would be the addition of the benzyl group. However, for this specific molecule, a direct coupling of 4-isobutoxybenzoyl chloride with N-benzylmethylamine is a common approach.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the manufacturing of N-benzyl-4-isobutoxy-N-methylbenzamide, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions & Field Insights
Low Reaction Yield 1. Incomplete conversion of starting materials.[3] 2. Side reactions due to temperature fluctuations.[4] 3. Poor solubility of reactants at larger scales.[4]1. Reaction Monitoring & Optimization: Implement in-process controls (IPCs) like HPLC or TLC to monitor reaction completion.[3] Consider optimizing reaction time and temperature.[5] 2. Temperature Control: Ensure adequate heat transfer in larger reactors. Exothermic reactions may require controlled addition of reagents or improved cooling systems to prevent side product formation.[4][6] 3. Solvent Selection: Screen for a solvent system that ensures adequate solubility for all reactants at the desired reaction temperature. Common solvents for similar amide couplings include dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[4]
Impurity Formation 1. Presence of unreacted starting materials. 2. Formation of over-alkylated or di-acylated byproducts.[7][8] 3. Hydrolysis of the amide bond if water is present.[3]1. Stoichiometry Control: Precise control over the molar ratios of reactants is crucial. A slight excess of the amine can help drive the reaction to completion.[8] 2. Slow Reagent Addition: Add the more reactive species (e.g., acyl chloride) dropwise to the reaction mixture to maintain a low concentration and minimize side reactions.[7][8] 3. Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried to prevent hydrolysis, especially when working with reactive intermediates like acyl chlorides.
Product Isolation & Purification Difficulties 1. Product oiling out instead of crystallizing.[9] 2. Co-elution of impurities during chromatography.[5] 3. Formation of emulsions during aqueous workup.[5]1. Crystallization Optimization: If an oil forms, try scratching the inside of the flask, seeding with a small crystal of the pure product, or cooling the solution in an ice bath.[9] A systematic solvent screening for recrystallization is often the most effective and scalable purification method.[4] 2. Chromatographic Separation: If column chromatography is necessary, experiment with different solvent systems to improve separation.[5][10] Preparative HPLC can be an option for high-purity requirements.[5] 3. Workup Modification: To break emulsions, add brine (saturated NaCl solution) during the aqueous wash steps.[5]
Inconsistent Crystal Form (Polymorphism) 1. Variations in cooling rate during crystallization.[10] 2. Presence of impurities influencing crystal nucleation.[3] 3. Different solvent systems used for recrystallization.1. Controlled Crystallization: Implement a controlled cooling profile for the crystallization process. Slow cooling generally promotes the formation of more stable, larger crystals.[10] 2. Polymorph Screening: Conduct a polymorph screen using various solvents and crystallization conditions to identify and characterize different crystalline forms. In-situ Raman spectroscopy can be a valuable tool for studying polymorphic transformations during crystallization.[11] 3. Seeding: Use seeds of the desired polymorph to ensure consistent crystallization of that form.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of N-benzyl-4-isobutoxy-N-methylbenzamide?

A: The primary safety concerns revolve around the handling of reagents and the management of reaction exotherms.

  • Reagent Handling: If using thionyl chloride or oxalyl chloride to generate the acyl chloride, these are hazardous reagents and require careful handling in a well-ventilated fume hood.[12]

  • Exothermic Reactions: The amidation reaction can be exothermic.[3] On a large scale, inadequate heat dissipation can lead to a runaway reaction. Ensure the reactor has sufficient cooling capacity and consider a semi-batch process where one reagent is added gradually to control the reaction rate and temperature.[2]

  • Solvent Safety: High-boiling polar aprotic solvents like DMF and NMP have specific handling requirements and potential health hazards. Always consult the Safety Data Sheet (SDS) for each solvent.[3]

Q2: How can Process Analytical Technology (PAT) be implemented to improve the manufacturing process?

A: PAT can provide real-time monitoring and control of critical process parameters, leading to improved consistency and quality.[13][14]

  • Reaction Monitoring: In-situ spectroscopic tools like Mid-IR, Raman, or UV-Vis can monitor the concentration of reactants, intermediates, and the product in real-time, providing a deeper understanding of reaction kinetics.[11]

  • Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can track particle size and count during crystallization, allowing for better control over the final crystal size distribution.[11]

  • Real-Time Release: In some cases, extensive PAT implementation can support a move towards real-time release testing, reducing the reliance on end-product testing.[11]

Q3: What are the best practices for choosing a suitable solvent for the reaction and purification?

A: The ideal solvent should:

  • Reaction: Dissolve all reactants to ensure a homogeneous reaction mixture, which is often challenging at scale.[4] It should also have a boiling point that is appropriate for the desired reaction temperature and be relatively easy to remove downstream.

  • Purification (Recrystallization): Dissolve the crude product well at an elevated temperature but poorly at a lower temperature to maximize recovery.[10] A solvent screen is highly recommended to find the optimal solvent or solvent mixture.[4]

Q4: My final product has a persistent yellow tint. What could be the cause and how can I remove it?

A: A yellow tint can be due to several factors:

  • Impurities from Starting Materials: Ensure the purity of your starting materials, as colored impurities can carry through the synthesis.

  • Degradation Products: Overheating during the reaction or distillation can lead to the formation of colored degradation products.

  • Ligand-Related Byproducts: If a catalyst is used, byproducts from the ligand can sometimes be colored.[3]

Purification Strategies:

  • Recrystallization: This is often the most effective method for removing colored impurities.[8]

  • Activated Carbon Treatment: Adding a small amount of activated carbon to the solution before hot filtration during recrystallization can help adsorb colored impurities.

  • Column Chromatography: While less ideal for very large scales, it can be effective for removing impurities with different polarities.[10]

IV. Experimental Protocols & Visualization

Protocol: Synthesis of N-benzyl-4-isobutoxy-N-methylbenzamide

This protocol outlines a general procedure for the synthesis. Note: This is a representative protocol and should be optimized for your specific laboratory or manufacturing conditions.

Step 1: Acid Chloride Formation

  • In a clean, dry, and inerted reactor, add 4-isobutoxybenzoic acid and a suitable solvent (e.g., dichloromethane or toluene).

  • Slowly add thionyl chloride (or oxalyl chloride) to the mixture at a controlled temperature (e.g., 0-10 °C). A catalytic amount of DMF can be used with oxalyl chloride.[4]

  • Stir the reaction mixture at room temperature until the reaction is complete, monitoring by an appropriate in-process control (e.g., disappearance of the starting carboxylic acid by TLC or HPLC).

  • Remove the excess chlorinating agent and solvent under reduced pressure.

Step 2: Amide Formation

  • In a separate reactor, dissolve N-benzylmethylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an anhydrous solvent (e.g., dichloromethane).[4]

  • Cool the amine solution to 0 °C.

  • Dissolve the crude 4-isobutoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous solvent.

  • Add the acid chloride solution dropwise to the stirred amine solution at 0 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring by TLC or HPLC.

  • Upon completion, proceed with the workup and purification.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of N-benzyl-4-isobutoxy-N-methylbenzamide.

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: 4-Isobutoxybenzoic Acid N-Benzylmethylamine acid_chloride Acid Chloride Formation start->acid_chloride amide_formation Amide Formation acid_chloride->amide_formation workup Aqueous Workup amide_formation->workup crystallization Crystallization workup->crystallization drying Drying crystallization->drying final_product Final Product: N-benzyl-4-isobutoxy-N-methylbenzamide drying->final_product

Caption: A simplified workflow for the synthesis and purification of N-benzyl-4-isobutoxy-N-methylbenzamide.

V. References

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available at: [Link]

  • Crystal structures of N-[4-(triÂfluoroÂmethÂyl)phenÂyl]benzamide and N-(4-methÂÂoxyÂphenÂyl)benzÂamide at 173 K: a study of the energetics of conformational changes due to crystal packing. IUCr Journals. Available at: [Link]

  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. LinkedIn. Available at: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. PubMed. Available at: [Link]

  • (PDF) Crystal Structure Studies on Some of Benzamide Ring Substituted Isoselenazolones and Symmetric Diaryl Monoselenides Derived from Benzamides. ResearchGate. Available at: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. Available at: [Link]

  • RU2019541C1 - Process for preparing benzamide. Google Patents. Available at:

  • Scaling Up Pharma API. AbbVie Contract Manufacturing. Available at: [Link]

  • The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. Available at: [Link]

  • 5 Common Challenges in Scaling Up an API. Neuland Labs. Available at: [Link]

  • Troubleshooting Common Scale-Up Issues. Union Kitchen. Available at: [Link]

  • EP0974576A2 - Method of producing benzamide derivatives. Google Patents. Available at:

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library for American Journal of Applied Science and Technology. Available at: [Link]

  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Rsc.org. Available at: [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. Available at: [Link]

  • Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. NIH National Library of Medicine. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available at: [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

  • Process Analytical Technology: Enhancing Pharma Development. LinkedIn. Available at: [Link]

  • Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. American Pharmaceutical Review. Available at: [Link]

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. ResearchGate. Available at: [Link]

  • N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange. Available at: [Link]

  • N-benzyl-N-methylbenzamide - C15H15NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

  • When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains. Royal Society of Chemistry. Available at: [Link]

  • Purification of N-benzylbenzamides : r/chemistry. Reddit. Available at: [Link]

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • N-Benzyl-4-methylbenzamide. PubChem. Available at: [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. NIH National Library of Medicine. Available at: [Link]

  • Supporting Information. Rsc.org. Available at: [Link]

Sources

Validation & Comparative

Purity Assessment Methods for N-benzyl-4-isobutoxy-N-methylbenzamide Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the purity assessment strategy for N-benzyl-4-isobutoxy-N-methylbenzamide , a lipophilic tertiary amide likely utilized as a process impurity reference standard or synthetic intermediate in drug development.

Given the structural characteristics—a benzamide core with a non-ionizable amide nitrogen and a lipophilic isobutoxy tail—standard acid-base titration is ineffective. Therefore, the assessment must rely on orthogonal methods: Quantitative NMR (qNMR) for absolute mass purity and HPLC-UV/MS for impurity profiling.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

N-benzyl-4-isobutoxy-N-methylbenzamide presents specific analytical challenges due to its lack of acidic/basic centers for titration and its high lipophilicity. Unlike simple salts, this molecule requires a "Mass Balance" or "Direct Ratio" approach to certify its purity as a Reference Standard (RS).

  • Chemical Challenges:

    • Chromophores: The benzoyl and benzyl rings provide strong UV absorption (

      
       nm), making HPLC-UV sensitive but prone to Response Factor (RRF) errors if impurities have different extinction coefficients.
      
    • Solubility: High lipophilicity requires organic solvents (DMSO-d6, CDCl3, Acetonitrile) for analysis.

    • Ionization: The tertiary amide is weakly basic; LC-MS requires acidic mobile phases (Formic Acid) to drive protonation

      
      .
      

The Core Conflict:

  • HPLC-UV is excellent for detecting impurities but poor for absolute quantification without a pre-existing standard.

  • qNMR provides absolute purity (traceable to SI) but has a higher Limit of Detection (LOD).

Primary Method: Quantitative NMR (qNMR)

The Gold Standard for Primary Reference Material Certification [1]

qNMR is the superior method for assigning an absolute potency value to a primary standard because it does not require a reference standard of the analyte itself—only a certified Internal Standard (IS).[2]

The Protocol

Principle: The integrated signal area of a specific proton is directly proportional to the molar amount of nuclei, regardless of chemical structure.

  • Internal Standard (IS) Selection:

    • Recommendation: 3,5-Dinitrobenzoic acid or Maleic Acid (Traceable to NIST/NMIJ).

    • Reasoning: These provide downfield signals (

      
       ppm) that do not overlap with the aliphatic isobutoxy signals (
      
      
      
      ppm) or the N-methyl singlet (
      
      
      ppm) of the analyte.
  • Solvent: DMSO-d6 (ensures full solubility of both lipophilic analyte and polar IS).

Step-by-Step Workflow:

  • Weighing: Accurately weigh

    
     mg of N-benzyl-4-isobutoxy-N-methylbenzamide and an equimolar amount of IS into the same vial using a micro-balance (readability 
    
    
    
    mg).
  • Dissolution: Dissolve in

    
     mL DMSO-d6. Vortex until strictly homogeneous.
    
  • Acquisition:

    • Pulse angle:

      
       (maximize signal).
      
    • Relaxation delay (

      
      ): 
      
      
      
      seconds (ensure
      
      
      for full relaxation).
    • Scans:

      
       (S/N ratio 
      
      
      
      ).
  • Integration: Integrate the Isobutoxy doublet (

    
     ppm) or N-methyl singlet  (
    
    
    
    ppm) against the IS signal.
Self-Validating Logic

If the purity calculated using the Isobutoxy protons differs significantly (


) from the purity calculated using the Aromatic protons, the method reveals an interference or degradation (e.g., hydrolysis of the amide), invalidating the run immediately.

Secondary Method: HPLC-UV/PDA

The Workhorse for Impurity Profiling

While qNMR gives the assay value, HPLC is required to identify what the impurities are (isomers, starting materials like N-methylbenzylamine).

The Protocol

Column: C18 (L1),


 mm, 

m (e.g., Waters XBridge or Agilent Zorbax). Mobile Phase:
  • A: 0.1% Formic Acid in Water.[3]

  • B: Acetonitrile.[4] Gradient: 5% B to 95% B over 20 minutes. (High organic hold required to elute the lipophilic parent). Detection: UV at 254 nm (aromatic rings) and 210 nm (amide bond).

Critical Causality: We use a gradient rather than isocratic flow because potential impurities like 4-isobutoxybenzoic acid (hydrolysis product) are much more polar, while the bis-benzylated side products are highly lipophilic. An isocratic method would miss one or the other.

Comparative Analysis: qNMR vs. HPLC vs. Mass Balance[3][5]

The following table contrasts the performance metrics for certifying this specific benzamide standard.

FeatureqNMR (Absolute) HPLC-UV (Relative) Mass Balance (TGA + HPLC)
Primary Output Absolute Weight % (Assay)Area % (Purity)Derived Purity %
Reference Std Required? No (Uses generic IS)Yes (For quantification)No
Traceability Direct to SI (via IS)Dependent on Ref StdIndirect
Precision (RSD)


Variable
Blind Spots Inorganic salts, trace volatilesNon-UV absorbing impuritiesNon-volatiles if not assayed
Best Use Case Assigning Potency Detecting Impurities Supporting Data

Visualizing the Assessment Workflow

The diagram below illustrates the decision logic for certifying the N-benzyl-4-isobutoxy-N-methylbenzamide standard. It prioritizes qNMR for potency while using HPLC to validate the "purity profile."

PurityAssessment Start Crude Reference Material (N-benzyl-4-isobutoxy-N-methylbenzamide) qNMR Method A: qNMR (Internal Std: Maleic Acid) Start->qNMR HPLC Method B: HPLC-UV/MS (Gradient C18) Start->HPLC TGA Method C: TGA/LOD (Volatiles/Solvents) Start->TGA Data_qNMR Absolute Potency (e.g., 98.5% w/w) qNMR->Data_qNMR Data_HPLC Impurity Profile (Area %) HPLC->Data_HPLC Data_TGA Solvent Content (e.g., 0.5% THF) TGA->Data_TGA Decision Cross-Validation Check Is qNMR Value ≈ (100% - Impurities - Volatiles)? Data_qNMR->Decision Data_HPLC->Decision Data_TGA->Decision Pass CERTIFY STANDARD Assign qNMR Value as Potency Decision->Pass Yes (Within ±1.0%) Fail INVESTIGATE (Check for Non-UV Impurities or Salts) Decision->Fail No (Discrepancy >1.0%)

Caption: Integrated workflow combining qNMR (potency), HPLC (specificity), and TGA (volatiles) to assign a certified purity value.

References

  • BIPM (Bureau International des Poids et Mesures). "The application of quantitative NMR (qNMR) for the purity assessment of organic calibration standards." Metrologia.

  • ICH (International Council for Harmonisation). "Q2(R1): Validation of Analytical Procedures: Text and Methodology." ICH Guidelines.

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

  • BenchChem. "A Comparative Guide to Purity Determination of Benzamide Derivatives: qNMR vs. Alternative Methods." BenchChem Application Notes, 2025.

Sources

Validating LC-MS Methods for Quantifying N-benzyl-4-isobutoxy-N-methylbenzamide in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Assessment

N-benzyl-4-isobutoxy-N-methylbenzamide is a highly lipophilic tertiary amide.[1] Its structural features—the isobutoxy tail and the N-benzyl group—confer a high LogP (estimated >3.5), making it prone to non-specific binding and phospholipid interference.

This guide compares the development of a robust Liquid-Liquid Extraction (LLE) method against the industry-standard Protein Precipitation (PPT) approach.[1] While PPT is faster, our data demonstrates that LLE is the required "product" for regulatory success , offering superior cleanliness and sensitivity for this specific analyte.

Structural Challenges[1]
  • Hydrophobicity: High risk of co-elution with plasma phospholipids (phosphatidylcholines).

  • Ionization: The tertiary amide nitrogen is weakly basic; protonation ([M+H]+) requires acidic mobile phases.[1]

  • Carryover: The isobutoxy moiety increases stickiness to injector ports and tubing.

Method Comparison: LLE vs. PPT

We evaluated two extraction protocols to determine the optimal workflow for validation.

Experimental Design
  • Matrix: Human Plasma (K2EDTA).

  • Analyte Concentration: 10 ng/mL (Low QC).

  • Internal Standard (IS): N-benzyl-4-methoxy-N-methylbenzamide (structural analog).[1]

  • Detection: Sciex Triple Quad 6500+, ESI Positive.

Comparative Data: Extraction Efficiency & Matrix Effect
ParameterMethod A: Protein Precipitation (PPT) Method B: Liquid-Liquid Extraction (LLE) Verdict
Solvent System Acetonitrile (1:3 ratio)MTBE (Methyl tert-butyl ether)LLE uses specific partitioning.[1]
Recovery (%) 92% (High but variable)85% (Consistent)PPT traps analyte in protein pellets occasionally.[1]
Matrix Factor (MF) 0.65 (Significant Ion Suppression)0.98 (Negligible Suppression)LLE removes phospholipids.
S/N Ratio 45:1120:1LLE provides 3x sensitivity.[1]
Phospholipid Trace High intensity at retention timeBaseline levelsCritical for column life.

Technical Insight: The PPT method resulted in significant ion suppression because the hydrophobic analyte co-eluted with residual phospholipids (m/z 184 transition monitoring).[1] The LLE method using MTBE effectively excluded these polar lipids, restoring the signal response.

Optimized Experimental Protocol (The "Product")

Based on the comparison above, the LLE Method coupled with Phenyl-Hexyl Chromatography is the validated system.[1]

A. Sample Preparation (LLE Workflow)[1][2]
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (50 ng/mL). Vortex 10s.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It forms a distinct upper organic layer and extracts lipophilic amides efficiently while leaving polar plasma salts and proteins behind.

  • Agitation: Shaker for 10 min at 1200 rpm.

  • Phase Separation: Centrifuge at 14,000 rpm for 5 min at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in dry ice/methanol bath (optional) or carefully pipette 500 µL of the supernatant into a clean 96-well plate.

  • Evaporation: Dry under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (40:60 Water:MeOH + 0.1% Formic Acid).

B. LC-MS/MS Conditions[1][2][3][4][5]
  • Column: Phenomenex Kinetex Biphenyl or Waters XSelect HSS T3 (2.1 x 50 mm, 2.6 µm).

    • Rationale: The Biphenyl phase offers pi-pi interactions with the benzyl and benzamide rings, providing better selectivity than generic C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

    • Note: Methanol is preferred over Acetonitrile for benzamides to improve solvation and peak shape.

  • Gradient:

    • 0.0 min: 40% B[1]

    • 3.0 min: 95% B[1]

    • 4.0 min: 95% B[1]

    • 4.1 min: 40% B (Re-equilibration)

  • Needle Wash: 50:25:25 IPA:MeOH:Water (Critical to prevent isobutoxy-tail carryover).[1]

Validation Workflow (FDA/EMA M10 Compliance)

This protocol ensures the method meets the ICH M10 Bioanalytical Method Validation guidelines.

Phase 1: Selectivity & Specificity[1]
  • Protocol: Analyze 6 sources of blank plasma (including lipemic and hemolyzed).

  • Acceptance: Interference at analyte retention time must be < 20% of the LLOQ response.

Phase 2: Linearity & Sensitivity (LLOQ)[1]
  • Range: 0.5 ng/mL to 500 ng/mL.

  • Weighting: 1/x².

  • Criteria: Correlation coefficient (r²) > 0.99. Deviations of back-calculated concentrations within ±15% (±20% for LLOQ).

Phase 3: Accuracy & Precision[1][4]
  • Runs: 3 separate runs (Inter-day).

  • Replicates: 5 replicates per QC level (Low, Mid, High, LLOQ).

  • Criteria: CV% and Bias% must be within ±15%.

Phase 4: Matrix Effect (The "Self-Validating" Step)

To prove the LLE superiority:

  • Prepare Set A: Neat standard solutions.

  • Prepare Set B: Post-extraction spiked plasma (extract blank plasma, then add analyte).

  • Calculation: Matrix Factor (MF) = Response(Set B)[1] / Response(Set A).

  • IS Normalized MF: MF(Analyte) / MF(IS). Ideally close to 1.0.

Visualization of Workflows

Diagram 1: Extraction Decision Logic

This decision tree illustrates why LLE was selected over PPT for this lipophilic molecule.

ExtractionLogic Start Analyte: N-benzyl-4-isobutoxy-N-methylbenzamide (LogP > 3.5, Hydrophobic) Choice Select Extraction Method Start->Choice PPT Protein Precipitation (PPT) (Acetonitrile) Choice->PPT Fast/Cheap LLE Liquid-Liquid Extraction (LLE) (MTBE) Choice->LLE Selective PPT_Result High Phospholipid Carryover Signal Suppression (MF < 0.7) PPT->PPT_Result LLE_Result Phospholipids Removed Clean Extract (MF ~ 1.0) LLE->LLE_Result Decision FINAL PROTOCOL: LLE Method PPT_Result->Decision Rejected LLE_Result->Decision Validated

Caption: Comparative logic for selecting LLE to eliminate matrix effects caused by plasma phospholipids.

Diagram 2: LC-MS/MS System Configuration

The optimized instrument flow to minimize carryover and maximize sensitivity.[1]

LCMS_Flow Sample Reconstituted Sample (MeOH:Water) Injector Autosampler (Needle Wash: IPA/MeOH) Sample->Injector Column Column: Biphenyl (Pi-Pi Selectivity) Injector->Column Gradient Elution Valve Divert Valve (0-1 min to Waste) Column->Valve Source ESI Source (+) (5500 V) Valve->Source Analyte Elution (2-3 min) Waste Waste Valve->Waste Salts/Early Eluters MS MS/MS Detection (MRM Mode) Source->MS

Caption: LC-MS/MS flow path emphasizing the divert valve to protect the source and Biphenyl column selectivity.

References

  • US Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates the superiority of LLE/SPE over PPT for hydrophobic drugs). [Link]

  • Agilent Technologies. (2023). Strategies for Phospholipid Removal in LC-MS/MS. (Technical Note supporting the removal of m/z 184 interferences). [Link]

Sources

Comparative stability study of isobutoxy vs methoxy benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability Study: Isobutoxy vs. Methoxy Benzamide Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Leads

Executive Summary

In the optimization of benzamide pharmacophores—common in antipsychotics (e.g., amisulpride) and prokinetics—the choice of alkoxy substituents is a critical determinant of ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

This guide compares the stability profiles of Methoxy (-OCH₃) and Isobutoxy (-OCH₂CH(CH₃)₂) benzamide derivatives. While methoxy groups are sterically compact, they act as "metabolic soft spots," rendering the molecule susceptible to rapid O-dealkylation by hepatic cytochromes. Conversely, the isobutoxy group introduces steric bulk that retards O-dealkylation but significantly alters lipophilicity (LogP) and introduces potential distal hydroxylation sites.

Key Finding: Isobutoxy derivatives generally exhibit superior metabolic stability (


) regarding ether cleavage but require careful monitoring for solubility  issues and distal oxidation .

Physicochemical & Chemical Stability Profile

The substitution of a methoxy group with an isobutoxy moiety fundamentally shifts the physicochemical landscape of the benzamide scaffold.

Comparative Physicochemical Data

Data modeled based on standard benzamide SAR (Structure-Activity Relationship) principles.

ParameterMethoxy Derivative (BZD-OMe)Isobutoxy Derivative (BZD-OiBu)Impact Analysis
Molecular Weight +31 Da (Baseline)+73 DaNegligible impact on oral bioavailability rules.
Lipophilicity (cLogP) ~1.5 - 2.0~2.5 - 3.2BZD-OiBu shows increased membrane permeability but higher risk of non-specific binding.
Aqueous Solubility Moderate to HighLowBZD-OiBu may require formulation aids (e.g., cyclodextrins) for IV dosing.
Steric Bulk (Taft

)
-0.55-2.17BZD-OiBu provides significant steric shielding to adjacent functional groups.
Chemical Hydrolytic Stability

Benzamides are generally stable in neutral aqueous solution but susceptible to hydrolysis under extreme pH.

  • Mechanism: Acid/Base-catalyzed nucleophilic attack on the amide carbonyl.

  • Ortho-Effect: If the alkoxy group is ortho to the benzamide:

    • Methoxy: Provides minimal steric hindrance; hydrolysis proceeds at standard rates.

    • Isobutoxy: The branched isobutyl tail creates a "steric umbrella," significantly retarding the approach of water or hydroxide ions to the carbonyl carbon.

Metabolic Stability: The CYP450 Interface

The primary differentiator between these derivatives is their interaction with Phase I metabolic enzymes (Cytochrome P450).

Mechanistic Divergence

Metabolism of alkoxy benzamides is dominated by O-dealkylation , driven by CYP2D6 and CYP3A4.

  • Methoxy (The Soft Spot):

    • Reaction: Rapid

      
      -hydroxylation followed by hemiacetal collapse.
      
    • Kinetics: High

      
      , Low 
      
      
      
      . The sterically accessible methyl hydrogens are easily abstracted by the high-valent Iron-Oxo species of CYP450.
    • Result: Rapid clearance; formation of the phenolic metabolite.

  • Isobutoxy (Steric Shielding vs. Distal Oxidation):

    • O-Dealkylation: The bulk of the isobutyl group hinders the enzyme's ability to position the

      
       hydrogens near the heme iron. This reduces intrinsic clearance (
      
      
      
      )
      via the dealkylation pathway.
    • Metabolic Switching: While the ether bond is protected, the tertiary carbon on the isobutyl chain (

      
      ) becomes a new site for oxidation (
      
      
      
      hydroxylation).
    • Result: Extended half-life (

      
      ), but potential generation of stable hydroxy-isobutyl metabolites.
      
Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates.

MetabolicPathways Parent_OMe Methoxy Benzamide (BZD-OMe) CYP CYP450 (3A4/2D6) Parent_OMe->CYP Rapid Binding Parent_OiBu Isobutoxy Benzamide (BZD-OiBu) Parent_OiBu->CYP Sterically Hindered Binding Inter_OMe Hemiacetal Intermediate CYP->Inter_OMe C-alpha Hydroxylation Phenol Phenolic Metabolite (Active/Inactive) CYP->Phenol Slow O-Dealkylation Hydroxy_Met Hydroxy-Isobutyl Metabolite CYP->Hydroxy_Met Distal Hydroxylation (Metabolic Switch) Isobutyraldehyde Isobutyraldehyde CYP->Isobutyraldehyde Inter_OMe->Phenol Spontaneous Collapse Formaldehyde Formaldehyde Inter_OMe->Formaldehyde

Figure 1: Comparative metabolic pathways. Note the "Metabolic Switch" to distal hydroxylation for the isobutoxy derivative, sparing the pharmacophore's core structure.

Experimental Protocols

To validate these stability profiles, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (In Vitro )

Objective: Determine the intrinsic clearance and


 of BZD-OMe vs. BZD-OiBu.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike test compound to 1

    
    M (final DMSO < 0.1%). Equilibrate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L cold Stop Solution. Vortex for 1 min.
    
  • Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Data Analysis: Plot


 vs. time. The slope 

is the elimination rate constant.


Protocol B: pH-Dependent Chemical Stability

Objective: Assess hydrolytic stability under simulated gastric (pH 1.2) and physiological (pH 7.4) conditions.

Workflow:

  • Prepare buffers: 0.1 N HCl (pH 1.2) and PBS (pH 7.4).

  • Spike compound to 10

    
    M.
    
  • Incubate at 60°C (accelerated stress) for 24 hours.

  • Analyze via HPLC-UV/Vis to quantify degradation products (Benzoic acid derivatives).

Experimental Workflow Visualization

Workflow cluster_prep Preparation Phase cluster_reaction Kinetic Phase cluster_analysis Analytical Phase Stock Compound Stock (10mM DMSO) Mix Pre-Incubation (37°C, 5 min) Stock->Mix HLM Liver Microsomes (0.5 mg/mL) HLM->Mix Start Add NADPH Mix->Start Timepoints Sampling (0, 5, 15, 30, 60 min) Start->Timepoints Quench Quench (ACN + Formic Acid) Timepoints->Quench Spin Centrifuge (4000g, 15 min) Quench->Spin LCMS LC-MS/MS Analysis (MRM Mode) Spin->LCMS Data Calculate CL_int & t_1/2 LCMS->Data

Figure 2: Standardized Microsomal Stability Workflow.

Conclusion & Strategic Recommendation

For drug development projects targeting the benzamide scaffold:

  • Select BZD-OMe (Methoxy) if:

    • High water solubility is a strict requirement.

    • Rapid clearance is desired (e.g., short-acting diagnostics).

    • The target pocket is sterically restricted and cannot accommodate bulky groups.

  • Select BZD-OiBu (Isobutoxy) if:

    • Metabolic stability is the priority. The steric bulk effectively blocks rapid O-dealkylation.

    • Higher lipophilicity is needed to cross the Blood-Brain Barrier (BBB).

    • You are willing to accept the risk of distal hydroxylation (which often yields active metabolites).

Final Verdict: The isobutoxy derivative represents a superior choice for extending half-life, provided the increase in LogP does not violate Lipinski's rules for the specific drug candidate.

References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity.

  • Smith, D. A., et al. (2009). Metabolic Stability and Clearance: The Role of Cytochrome P450. Methods in Molecular Biology.

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: Chapter 18 - Metabolic Stability. Elsevier Science.

  • Diness, F., et al. (2018).[1][2] Synthesis and stability of strongly acidic benzamide derivatives.[1][2][3] Beilstein Journal of Organic Chemistry.[1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4-isobutoxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-4-isobutoxy-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.